2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as functionalized 1,2,4-triazolo[4,3-a]pyridines, have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular function. The specific nature of this interaction and the resulting changes would depend on the compound’s chemical structure and the nature of its target .
Biochemical Pathways
Based on its potential role as a human 11β-hydroxysteroid dehydrogenase-type 1 inhibitor, it may be involved in the regulation of glucocorticoid metabolism
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts as a human 11β-hydroxysteroid dehydrogenase-type 1 inhibitor, it may modulate glucocorticoid metabolism, potentially leading to changes in immune response, metabolism, and other processes regulated by glucocorticoids .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect these properties .
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-5-7-16(8-6-15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-3-2-4-12-21/h5-10,14H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMDVCIVJYYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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